3-Allyl-4-hydroxybenzonitrile
Overview
Description
3-Allyl-4-hydroxybenzonitrile is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of an allyl group, a hydroxyl group, and a nitrile group attached to a benzene ring. This compound has gained significant attention in various fields of research and industry due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of suitable solvents.
Major Products:
Oxidation: Formation of 3-allyl-4-hydroxybenzaldehyde or 3-allyl-4-hydroxyacetophenone.
Reduction: Formation of 3-allyl-4-aminobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Allyl-4-hydroxybenzonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Allyl-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .
Comparison with Similar Compounds
4-Hydroxybenzonitrile: Lacks the allyl group, making it less reactive in certain substitution reactions.
3-Allylbenzonitrile: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and biological activity.
4-Allyl-2-hydroxybenzonitrile: Similar structure but with the hydroxyl group in a different position, affecting its reactivity and properties.
Uniqueness: 3-Allyl-4-hydroxybenzonitrile is unique due to the presence of both the allyl and hydroxyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-hydroxy-3-prop-2-enylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-3-9-6-8(7-11)4-5-10(9)12/h2,4-6,12H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYLHBCOOJPTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920061 | |
Record name | 4-Hydroxy-3-(prop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90923-69-6 | |
Record name | NSC87354 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-3-(prop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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